

Physical properties of (1-Chloroethyl)benzene boiling point and density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Chloroethyl)benzene

Cat. No.: B1265384

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of (1-Chloroethyl)benzene

For professionals in research, chemical synthesis, and pharmaceutical development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. **(1-Chloroethyl)benzene** (CAS No. 672-65-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.^[1] ^[2] This guide provides a detailed examination of its boiling point and density, offering both established data and the experimental protocols required for their verification.

Compound Profile: (1-Chloroethyl)benzene

(1-Chloroethyl)benzene, also known as 1-Phenylethyl chloride or α -Methylbenzyl chloride, is a colorless to light-yellow liquid with the chemical formula C_8H_9Cl .^[2]^[3]^[4] Its molecular structure, featuring a chlorine atom on the ethyl group attached to a benzene ring, makes it a reactive and versatile intermediate in organic synthesis.^[2] Accurate knowledge of its physical constants is critical for procedures such as distillation-based purification, reaction temperature control, and ensuring safe handling and storage.^[5]^[6]

Core Physical Properties: Boiling Point and Density

The boiling point and density are cornerstone physical properties that define the behavior of a liquid under various conditions. The values for **(1-Chloroethyl)benzene** are summarized below.

Physical Property	Reported Value	Conditions	Source(s)
Boiling Point	195 °C	Atmospheric Pressure	[3][7][8]
90 °C	33 mmHg (Reduced Pressure)	[1][9][10]	
Density	1.06 g/cm ³	20 °C	[1][3][7][8]
Molecular Weight	140.61 g/mol	-	[1][11]

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it, leading to a phase transition from liquid to gas.[12][13] The significant difference between the boiling point of **(1-Chloroethyl)benzene** at atmospheric pressure (195 °C) and under reduced pressure (90 °C at 33 mmHg) highlights a critical consideration for its purification.[1][3][9] Distillation at atmospheric pressure may require temperatures high enough to risk decomposition of the compound. Therefore, vacuum distillation is often the preferred method for purifying such compounds, allowing boiling to occur at a lower, less destructive temperature.

Density Analysis

Density is the mass of a substance per unit volume and is an intrinsic property useful for identification and assessing purity.[14] The density of **(1-Chloroethyl)benzene** is reported as 1.06 g/cm³ at 20°C, indicating it is slightly denser than water.[1][3] It is crucial to note that density is temperature-dependent; for most liquids, density decreases as temperature increases due to thermal expansion.[14] Therefore, any experimental determination of density must be accompanied by a precise temperature reading.

Experimental Determination Protocols

To ensure scientific integrity, reported physical constants should be verifiable. The following sections detail standardized, self-validating laboratory protocols for determining the boiling point and density of **(1-Chloroethyl)benzene**.

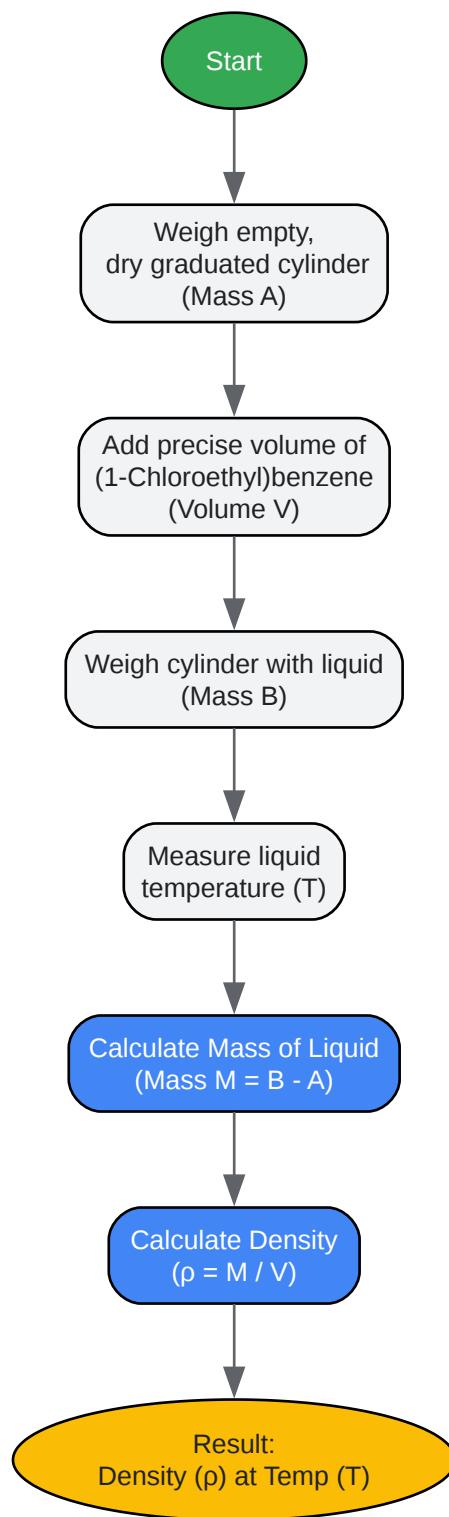
Protocol: Boiling Point Determination (Microscale Capillary Method)

This method is ideal for determining the boiling point with a small amount of sample, a common scenario in research and development. The principle relies on matching the vapor pressure of the liquid with the external pressure.[\[12\]](#)[\[15\]](#)

Methodology:

- Preparation: Seal one end of a glass capillary tube by heating it in a flame.
- Sample Setup: Place a few milliliters of **(1-Chloroethyl)benzene** into a small test tube or fusion tube.[\[13\]](#) Invert the sealed capillary tube and place it (open end down) into the liquid.[\[12\]](#)
- Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to ensure uniform heat distribution.[\[12\]](#)[\[16\]](#)
- Observation & Measurement: Heat the apparatus slowly and gently.[\[12\]](#) As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid's vapor pressure is overcoming the external pressure.
- Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[\[12\]](#) At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Caption: Experimental setup for microscale boiling point determination.


Protocol: Density Determination

This protocol uses standard laboratory equipment to determine density by directly measuring mass and volume.[\[14\]](#)[\[17\]](#) For higher precision, a pycnometer would be used, but this method

is sufficient for routine verification.

Methodology:

- Mass of Container: Using an analytical balance, measure and record the mass of a clean, dry graduated cylinder (e.g., 10 mL or 25 mL).[17]
- Volume Measurement: Carefully add a specific volume of **(1-Chloroethyl)benzene** to the graduated cylinder. To minimize error, read the volume from the bottom of the meniscus.[17] Record the exact volume.
- Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record this combined mass.[17]
- Temperature Measurement: Immediately measure and record the temperature of the liquid. [14]
- Calculation: Calculate the density using the formula: Density = (Mass of Liquid) / (Volume of Liquid) Where Mass of Liquid = (Combined Mass) - (Mass of Empty Container).
- Validation: Repeat the measurement two more times and calculate the average density to improve accuracy and precision.[17]

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of density.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that technical execution must be paired with rigorous safety protocols. **(1-Chloroethyl)benzene** is a flammable liquid and vapor. [3][6][11] It is also classified as a substance that causes skin irritation and serious eye irritation. [3][6][18]

- Engineering Controls: Always handle this chemical in a well-ventilated area or a chemical fume hood.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[18]
- Fire Safety: Keep away from sources of ignition, including open flames, sparks, and hot surfaces.[3] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[18]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

The physical properties of **(1-Chloroethyl)benzene**, specifically its boiling point of 195 °C at atmospheric pressure and its density of 1.06 g/cm³ at 20°C, are well-established.[3][7][8] Understanding the influence of pressure on the boiling point is key to its successful purification via vacuum distillation. The protocols provided herein offer a framework for the empirical validation of these properties, reinforcing the principles of scientific integrity and reproducibility essential in research and drug development. Adherence to strict safety measures is non-negotiable when handling this reactive and hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 672-65-1: 1-Phenylethyl chloride | CymitQuimica [cymitquimica.com]
- 3. (1-Chloroethyl)benzene | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 5. vernier.com [vernier.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. (1-Chloroethyl)benzene CAS#: 672-65-1 [m.chemicalbook.com]
- 10. 672-65-1 (1-Chloroethyl)benzene AKSci U237 [aksci.com]
- 11. (1-Chloroethyl)benzene | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Physical properties of (1-Chloroethyl)benzene boiling point and density]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265384#physical-properties-of-1-chloroethyl-benzene-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com